molecular formula C11H18N4O4 B1388365 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1043384-66-2

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1388365
CAS No.: 1043384-66-2
M. Wt: 270.29 g/mol
InChI Key: MMRUFURNFSJYFP-UHFFFAOYSA-N
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Description

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 g/mol . This compound is characterized by the presence of a triazole ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps :

    Alkylation of 1H-1,2,3-triazole: The triazole ring is alkylated with an appropriate alkylating agent to introduce the propyl group.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .

Scientific Research Applications

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets . The triazole ring can act as a ligand, binding to metal ions or enzyme active sites. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of its triazole ring, carboxylic acid group, and Boc-protected amino group. This combination imparts specific chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-5-4-6-15-7-8(9(16)17)13-14-15/h7H,4-6H2,1-3H3,(H,12,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRUFURNFSJYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazole-4-carboxylic acid

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